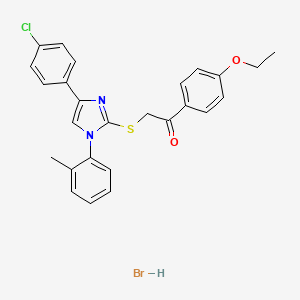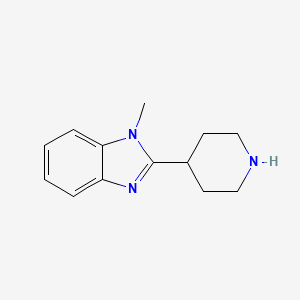
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide, commonly known as FMOX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX belongs to the family of oxalamide compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of FMOX is not fully understood. However, it is believed that FMOX binds to metal ions and undergoes a conformational change, resulting in a change in fluorescence intensity. This change in fluorescence intensity can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
FMOX has not been extensively studied for its biochemical and physiological effects. However, preliminary studies have shown that FMOX is non-toxic and does not exhibit any significant side effects.
Avantages Et Limitations Des Expériences En Laboratoire
FMOX has several advantages for lab experiments. It is easy to synthesize and has excellent purity. FMOX also exhibits excellent selectivity and sensitivity towards metal ions, making it an ideal candidate for the development of fluorescent sensors. However, FMOX has some limitations, including its limited solubility in water and its sensitivity towards pH.
Orientations Futures
There are several future directions for the research on FMOX. One of the significant areas of research is the development of FMOX-based fluorescent sensors for the detection of metal ions in vivo. Another area of research is the modification of FMOX to improve its solubility and stability in water. Additionally, the development of FMOX-based sensors for the detection of other analytes, such as neurotransmitters and hormones, is also an area of active research.
Conclusion:
In conclusion, FMOX is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FMOX has been synthesized using various methods and has been extensively used in scientific research. FMOX exhibits excellent selectivity and sensitivity towards metal ions, making it an ideal candidate for the development of fluorescent sensors. Future research on FMOX is focused on the development of FMOX-based sensors for the detection of metal ions in vivo and other analytes.
Méthodes De Synthèse
FMOX can be synthesized using various methods. One of the most commonly used methods involves the reaction between 3-methoxybenzylamine and furfuryl alcohol in the presence of acetic acid. The resulting product is then treated with oxalyl chloride and triethylamine to obtain FMOX. This method has been optimized to obtain high yields of FMOX with excellent purity.
Applications De Recherche Scientifique
FMOX has been extensively used in scientific research due to its potential applications in various fields. One of the significant applications of FMOX is in the development of fluorescent sensors for the detection of metal ions. FMOX has been shown to exhibit excellent selectivity and sensitivity towards various metal ions, including copper, zinc, and iron.
Propriétés
IUPAC Name |
N'-[2-(furan-2-yl)-2-hydroxypropyl]-N-[(3-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-17(22,14-7-4-8-24-14)11-19-16(21)15(20)18-10-12-5-3-6-13(9-12)23-2/h3-9,22H,10-11H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLIEGGGOOKZBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NCC1=CC(=CC=C1)OC)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(furan-2-yl)-2-hydroxypropyl)-N2-(3-methoxybenzyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2623096.png)
![1-(2-methoxyphenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2623097.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2623102.png)
![2-[4-[(2-Methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2623103.png)

![2-[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2623107.png)


![2-[4-[(4-Bromophenyl)methyl]piperazin-1-yl]ethanol](/img/structure/B2623110.png)
![N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2623111.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2623112.png)
![N-[(4-fluorophenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2623114.png)